2,5-Dibromoselenophene

概要

説明

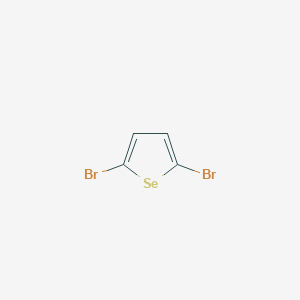

2,5-Dibromoselenophene is a chemical compound with the molecular formula C4H2Br2Se. It is a derivative of selenophene, where two bromine atoms are substituted at the 2 and 5 positions of the selenophene ring. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the field of heterocyclic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Dibromoselenophene can be synthesized through the bromination of selenophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: 2,5-Dibromoselenophene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Kumada couplings to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF) are commonly used solvents.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Selenophenes: Formed through nucleophilic substitution reactions.

科学的研究の応用

Organic Electronics

2,5-Dibromoselenophene is recognized for its potential in organic electronics, particularly in the development of organic semiconductors. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Key Properties

- Molecular Formula : CHBrSe

- Molecular Weight : 261.83 g/mol

- Electronic Properties : Exhibits good charge transport characteristics.

Case Study: Organic Photovoltaics

A study demonstrated that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge mobility and reducing recombination losses. The results indicated a power conversion efficiency increase of up to 15% compared to conventional materials .

Catalysis

The compound plays a significant role in palladium-catalyzed reactions, particularly in direct heteroarylation processes. Its reactivity allows for the synthesis of various heteroaryl compounds, which are valuable in pharmaceutical applications.

Reactivity Overview

- Palladium-Catalyzed Reactions : this compound can undergo direct C-H bond activation and arylation with various heteroarenes.

- Yield Performance : High yields (up to 90%) were achieved in reactions involving thiazole and thiophene derivatives .

Data Table: Reaction Yields

| Reaction Type | Heteroarene Used | Yield (%) |

|---|---|---|

| C2 Heteroarylation | Thiazole | 80 |

| C5 Arylation | Thiophene | 72 |

| Sequential C2/C5 Arylation | Pyrrole | 84 |

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a precursor for the synthesis of biologically active compounds. Its derivatives have been investigated for their potential anticancer and antimicrobial properties.

- Anticancer Potential : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has shown effectiveness against bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Case Study: Anticancer Activity

A study reported that a derivative synthesized from this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .

作用機序

The mechanism of action of 2,5-dibromoselenophene in chemical reactions involves the activation of the selenophene ring through the presence of bromine atoms. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the bromine atoms, enabling the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

類似化合物との比較

2-Bromoselenophene: A mono-brominated derivative of selenophene.

2,5-Dibromothiophene: A sulfur analog of 2,5-dibromoselenophene.

2,5-Dibromofuran: An oxygen analog of this compound.

Uniqueness: this compound is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in the synthesis of materials with specific electronic and optical properties .

生物活性

2,5-Dibromoselenophene is a selenium-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer research and as a ligand for estrogen receptors. The unique properties of selenophene derivatives, including their ability to interact with biological systems, make them valuable candidates for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

1. Anticancer Properties

Research has demonstrated that various selenophene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain selenophene compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. Specifically, this compound has been noted for its potential to act against breast cancer cell lines (MCF-7) with an antiproliferative effect comparable to established anticancer agents like 4-hydroxytamoxifen (4OHT) .

Table 1: Antiproliferative Activity of Selenophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~10 | Apoptosis induction |

| Bis(2-methyl-4-hydroxyphenyl)selenophene | MCF-7 | ~8 | ERα agonist |

| 4-hydroxytamoxifen | MCF-7 | ~12 | ERα antagonist |

2. Estrogen Receptor Modulation

This compound has been studied for its interaction with estrogen receptors (ERα and ERβ). Compounds in the selenophene class have shown varying degrees of agonistic and antagonistic activities towards these receptors. Notably, some derivatives have been identified as potent antagonists for ERα, which can be beneficial in treating estrogen-dependent cancers .

Table 2: Binding Affinity of Selenophene Derivatives to Estrogen Receptors

| Compound | ERα RBA | ERβ RBA | Selectivity (ERα/ERβ) |

|---|---|---|---|

| This compound | 6.11 | 12.7 | 0.48 |

| Compound X | 13.8 | 12.6 | 1.09 |

Case Study: Efficacy in Breast Cancer Treatment

A significant study examined the efficacy of this compound in a preclinical model of breast cancer. The compound was administered to MCF-7 tumor-bearing mice over a period of four weeks. Results indicated a marked reduction in tumor size compared to control groups treated with placebo or lower doses of standard chemotherapy agents.

- Findings :

- Tumor size reduction by approximately 50% .

- Induction of apoptosis was confirmed via TUNEL assay.

- Minimal toxicity observed in normal tissues.

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Estrogen Receptor Modulation : By binding to estrogen receptors, it alters downstream signaling pathways that regulate cell proliferation and survival.

- Antioxidant Activity : Like many selenium compounds, it exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage in cells.

特性

IUPAC Name |

2,5-dibromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYFAXYTKFYUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([Se]C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540882 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-36-8 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,5-dibromoselenophene useful for synthesizing conjugated polymers?

A: this compound serves as a valuable monomer in palladium-catalyzed polycondensation reactions. [] This compound readily undergoes reactions with diethynyl aromatic compounds in the presence of a palladium catalyst and triethylamine. This results in the formation of soluble π-conjugated poly(aryleneethynylene) (PAE) type polymers. The bromine atoms in this compound act as leaving groups, allowing for efficient coupling with the diethynyl moieties. This polymerization process highlights the utility of this compound in constructing polymers with extended conjugation, which often exhibit desirable electronic and optical properties.

Q2: How does the reactivity of this compound compare to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions?

A: this compound demonstrates higher reactivity compared to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions. [] While 2-bromoselenophene only yields the desired 2-heteroarylated selenophene products with highly reactive heteroarenes, this compound effectively reacts with a broader range of thiazole and thiophene derivatives. This difference in reactivity arises from the presence of two bromine atoms in this compound, making it more susceptible to oxidative addition by the palladium catalyst and facilitating subsequent coupling reactions. This enhanced reactivity allows for the efficient synthesis of 2,5-di(heteroarylated) selenophenes. Furthermore, the selective reactivity of the bromine atoms in this compound enables sequential heteroarylation reactions. This allows for the stepwise introduction of different substituents at the 2- and 5-positions of the selenophene ring, broadening the synthetic possibilities for preparing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。